molecular formula C18H18ClN3O2 B6043634 1-(4-chlorobenzyl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide

1-(4-chlorobenzyl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide

Cat. No.: B6043634
M. Wt: 343.8 g/mol
InChI Key: YYKXGRKTNODYOC-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide is a pyrrolidine-based carboxamide derivative featuring a 4-chlorobenzyl substituent at the pyrrolidine ring and a pyridin-2-ylmethyl group on the carboxamide nitrogen. This structural motif is characteristic of compounds targeting inflammation-related pathways, such as P2X7 receptor antagonism, as seen in pyroglutamide-based analogs .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c19-15-6-4-13(5-7-15)11-22-12-14(9-17(22)23)18(24)21-10-16-3-1-2-8-20-16/h1-8,14H,9-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKXGRKTNODYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a condensation reaction with pyridine-2-carboxaldehyde.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amide coupling reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-chlorobenzyl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolidine and Pyridine-Based Carboxamides

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target: 1-(4-Chlorobenzyl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide Pyrrolidine 4-Chlorobenzyl, pyridin-2-ylmethyl Likely C₁₉H₁₇ClN₃O₂* ~350 (estimated) Pyrrolidine core with dual aromatic substituents; potential P2X7 receptor interaction
(S)-1-(4-Chlorobenzyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-2-carboxamide (38) Pyrrolidine 4-Chlorobenzyl, 2-phenylethyl C₂₀H₂₂ClN₂O₂ 363.86 Phenethyl group instead of pyridine; 28.1% synthesis yield; evaluated for anti-inflammatory activity
5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide Pyridine 3-Chlorobenzyl, 4-chlorophenyl C₁₉H₁₃Cl₃N₂O₂ 403.68 Pyridine core with three chloro groups; higher lipophilicity
1-[2-(5-Chloro-1H-indol-3-yl)ethyl]-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine Indole-ethyl, 4-methylphenyl C₂₃H₂₃ClN₄O₂ 403.26 Indole moiety enhances lipophilicity; potential CNS activity
1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine Fluorophenyl-ethoxy, 4-methoxybenzyl C₂₈H₂₆FN₃O₅ 511.53 Fluorine and methoxy groups improve metabolic stability

*Estimated based on structural analogs.

Pharmacological and Physicochemical Properties

Table 2: Functional and Pharmacokinetic Comparisons

Compound Key Pharmacological Features Solubility (Predicted) logP (Estimated) Synthesis Yield
Target Compound Hypothesized P2X7 antagonism; anti-inflammatory potential Moderate (polar pyridine group) ~2.5 Not reported
Compound 38 Demonstrated P2X7 receptor antagonism in IBD models Low (hydrophobic phenethyl group) ~3.1 28.1%
Pyridine analog Likely kinase inhibition (pyridine core) Poor (high halogen content) ~4.2 Commercial availability
Indole-pyrrolidine hybrid Potential serotonin receptor modulation Moderate (indole enhances membrane permeability) ~3.8 Not reported
Fluorophenyl analog Enhanced metabolic stability due to fluorine Moderate (methoxy improves solubility) ~2.9 Not reported

Key Findings from Structural Modifications

Substituent Effects on Activity: The pyridin-2-ylmethyl group in the target compound may enhance receptor binding compared to the 2-phenylethyl group in Compound 38 due to nitrogen’s hydrogen-bonding capability . Indole-containing analogs exhibit higher CNS penetration, suggesting divergent therapeutic applications compared to the target compound.

Synthetic Challenges :

  • Lower yields (e.g., 28.1% for Compound 38) are attributed to steric hindrance during carboxamide coupling . The target compound may face similar challenges.

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